2-(4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide
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Overview
Description
2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with methoxy, methyl, and trifluoromethyl phenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign organoboron reagents and recyclable palladium catalysts is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, dihydroquinoline derivatives, and substituted quinoline compounds.
Scientific Research Applications
2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit topoisomerase enzymes, leading to the accumulation of DNA double-strand breaks and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a quinoline core and is used as an anticancer agent.
Dasatinib: Another quinoline-based compound with anticancer properties.
Ixabepilone: A quinoline derivative used in cancer therapy.
Uniqueness
2-(4-METHOXYPHENYL)-3-METHYL-N~4~-[3-(TRIFLUOROMETHYL)PHENYL]-4-QUINOLINECARBOXAMIDE is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its chemical stability and biological activity. The combination of these functional groups with the quinoline core provides a distinct set of properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C25H19F3N2O2 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H19F3N2O2/c1-15-22(24(31)29-18-7-5-6-17(14-18)25(26,27)28)20-8-3-4-9-21(20)30-23(15)16-10-12-19(32-2)13-11-16/h3-14H,1-2H3,(H,29,31) |
InChI Key |
PFNBLWWDZRTYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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